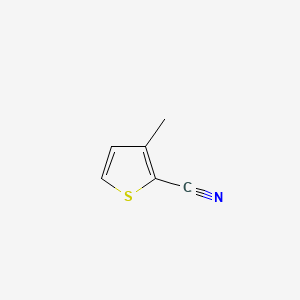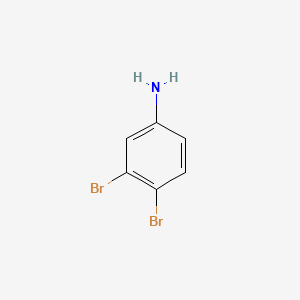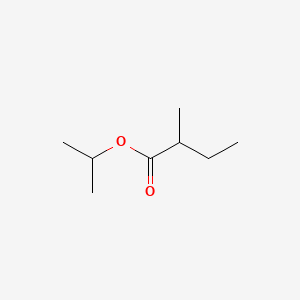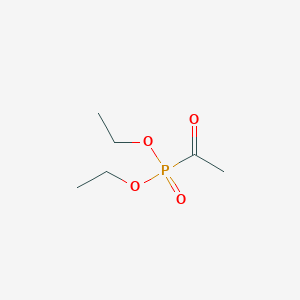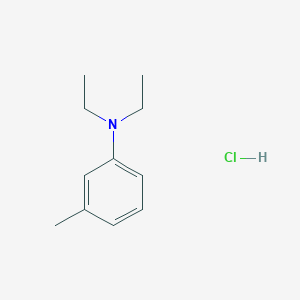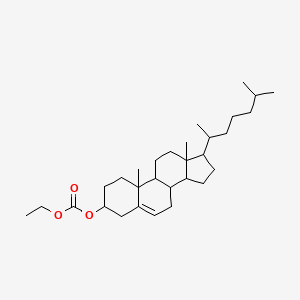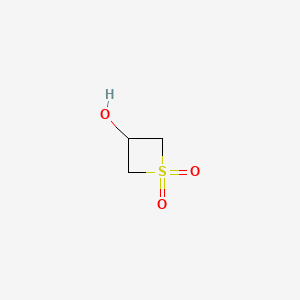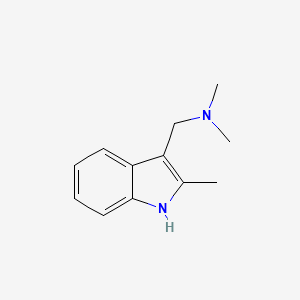
Phenyl vinyl sulfoxide
Overview
Description
Phenyl vinyl sulfoxide is a chemical compound that reacts with lithium enolates of ketones at -78°C in THF to yield bicyclo[n.2.0]alkan-1-ols . It also reacts with in situ generated (dialkylamino)magnesium reagent to yield symmetrical β-(dialkylamino)dithioacetals . It participates as an acetylene equivalent in Diels-Alder reactions .
Synthesis Analysis
A green synthesis of this compound has been described . The use of ethylene oxide, strong acid resin, and solid supported phosphotungstic acid made the process green and feasible to industrialize . The optimal condition was selected in the experiments . The total yield was 80.5% and it was eco-friendly . The catalysts were easy to recycle . According to the experiments, the oxidation mechanism was assumed to follow the complex–oxidation–decomplex fashion .
Molecular Structure Analysis
The linear formula of this compound is C6H5SOCH=CH2 . Its molecular weight is 152.21 .
Chemical Reactions Analysis
This compound reacts with lithium enolates of ketones at -78°C in THF to yield bicyclo[n.2.0]alkan-1-ols . It also reacts with in situ generated (dialkylamino)magnesium reagent to yield symmetrical β-(dialkylamino)dithioacetals . It participates as an acetylene equivalent in Diels-Alder reactions .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Its refractive index is 1.585 (lit.) . It has a boiling point of 93-95 °C/0.2 mmHg (lit.) and a density of 1.139 g/mL at 25 °C (lit.) .
Scientific Research Applications
Hydrogenation of Vinyl Sulfoxides : PVS is utilized in the hydrogenation process using specific catalysts, demonstrating its role in organic transformations (Tickner et al., 2019).
Green Synthesis Approach : A study describes an eco-friendly synthesis method for PVS, emphasizing its potential for industrial applications due to its high yield and environmental friendliness (Liu, Qian, & Chen, 2009).
Precursor for Polyacetylene : PVS serves as an effective precursor for synthesizing polyacetylene, a material with notable applications in electronic and photovoltaic devices (Reibel, Nuffer, & Mathis, 1992).
Catalysis in Organic Reactions : PVS is involved in Heck-type reactions and other organic synthesis processes, showcasing its versatility in forming various organic compounds (García Ruano, Alemán, & Garcı́a Paredes, 2006).
Electrophilic Reactions : It acts as a reactant in electrophilic ene-type reactions with alkenes, which are crucial in creating complex organic structures (Harvey, Brichard, & Viehe, 1993).
Polymer Synthesis and Electrical Properties : PVS is used in the synthesis of polyacetylene copolymers, with a focus on controlling conjugation in polymer chains for electrical applications (Leung & Tan, 1993).
Synthesis of β-(Dialkylamino) Dithioacetals : It participates in the synthesis of specific organosulfur compounds, highlighting its role in creating chemically diverse molecules (Kawakita et al., 1997).
Polymerization and Stereochemistry : PVS is polymerized to create stereogradient polymers, illustrating its utility in advanced polymer chemistry (Buese & Zhang, 1995).
Synthesis of Vinyl Fluorides : PVS is used in the synthesis of vinyl fluorides, a class of compounds with significant applications in pharmaceuticals and materials science (Reutrakul & Rukachaisirikul, 1983).
Enantioselective Synthesis and Catalysis : Studies highlight its use in enantioselective synthesis and as a precursor for organosulfur compounds in pharmaceutical chemistry (Lao, Fernández-Pérez, & Vidal‐Ferran, 2015).
Mechanism of Action
Target of Action
Phenyl vinyl sulfoxide is primarily used in organic synthesis . It is known to interact with various targets, including lithium enolates of ketones and in situ generated (dialkylamino)magnesium reagents . These targets play a crucial role in the formation of complex compounds such as bicyclo[n.2.0]alkan-1-ols and symmetrical β-(dialkylamino)dithioacetals .
Mode of Action
this compound can react as an α,β-dicarbocation with alkenes by forming one or two new C–C bonds . These reactions occur at or below room temperature, under the conditions of the Pummerer reaction, trifluoroacetic acid, and its anhydride . The key step is an electrophilic ene-type reaction between a thionium ion and the alkene .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of complex compounds . It is used as the equivalent of ethene cation in the synthesis of these compounds . The phenylsulfinyl group in this compound is easily eliminated in the existence of Ranny-Ni or sodium amalgam, facilitating the synthesis process .
Pharmacokinetics
It is known that the compound reacts with lithium enolates of ketones at -78°c in thf , suggesting that temperature and solvent conditions can significantly impact its reactivity and, potentially, its bioavailability.
Result of Action
The result of this compound’s action is the formation of complex compounds such as bicyclo[n.2.0]alkan-1-ols and symmetrical β-(dialkylamino)dithioacetals . These compounds are formed through the addition of the compound to its targets, followed by various chemical reactions .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the reactions involving this compound take place at or below room temperature . Additionally, the use of certain solvents, such as THF, can impact the compound’s reactivity . Furthermore, the presence of catalysts, such as silicon-supported phosphotungstic acid, can enhance the green synthesis of this compound .
Safety and Hazards
Phenyl vinyl sulfoxide should be stored in a well-ventilated place and the container should be kept tightly closed . It should be stored at 2-8°C . It is classified as a combustible liquid . If inhaled, the victim should be moved to fresh air and given artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . If it comes in contact with the eyes, rinse cautiously with water for several minutes . If swallowed, rinse mouth and get medical attention .
Future Directions
Phenyl vinyl sulfoxide has attracted more attention because of its wide usage . It could be used as the equivalent of ethene cation in the synthesis of complex compounds . This is because the phenylsulfinyl is easily eliminated in the existence of Ranny-Ni or sodium amalgam . Its synthesis was first reported in 1980 . Other efforts focused on the green and high-yield methods, which achieved great progress . These efforts employed hydrogen peroxide as the oxidant and used all kinds of metal compounds as the catalyst .
properties
IUPAC Name |
ethenylsulfinylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c1-2-10(9)8-6-4-3-5-7-8/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMJHXFYLRTLQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
87500-51-4 | |
| Record name | Benzene, (ethenylsulfinyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87500-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90942627 | |
| Record name | (Ethenesulfinyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20451-53-0 | |
| Record name | (Ethenylsulfinyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20451-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl vinyl sulphoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020451530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Ethenesulfinyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl vinyl sulphoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of phenyl vinyl sulfoxide?
A1: The molecular formula of this compound is C8H8OS and its molecular weight is 152.21 g/mol. []
Q2: Are there any spectroscopic data available for this compound?
A2: While the provided papers focus on its synthetic applications, general characterization data like boiling point and optical rotation for enantiomers are available. For (R)-(+)-phenyl vinyl sulfoxide: bp 110 °C/1.0 mmHg; 79–80 °C/0.04 mmHg; [α]26D +421° (c 0.15, EtOH). []
Q3: How does this compound behave as a dienophile in Diels-Alder reactions?
A3: this compound participates in Diels-Alder reactions as a dienophile. For instance, it reacts with cyclopentadiene to yield isomeric bicyclo[2.2.1]hept-5-en-2-yl phenyl sulfoxides. The stereochemistry of these products has been confirmed through X-ray crystallography and correlated with 2D NMR data. [] It also reacts with cyclohexadiene without thermal extrusion of fluoroalkylsulfenic acid. []
Q4: What is significant about the reaction of this compound with lithium enolates of simple ketones?
A4: This reaction provides a novel route to bicyclo[n.2.0]alkan-1-ols. The reaction outcome is influenced by factors like enolate reactivity, electrophile conversion, reaction time, temperature, concentration, and steric strain in the final product. This method has proven successful for synthesizing bicyclo[n.2.0]alkan-1-ols (n = 3–6), demonstrating its potential in constructing complex ring systems. [, ]
Q5: Can you elaborate on the role of this compound in synthesizing polyacetylene?
A5: this compound serves as a soluble precursor to polyacetylene. Upon thermal treatment, it undergoes elimination of benzenesulfenic acid, leading to the formation of polyacetylene. This process, conducted under specific conditions, yields polyacetylene with long conjugated double bond sequences and minimal defects. [, , ]
Q6: How is this compound employed in the synthesis of pyrroles?
A6: A novel pyrrole synthesis utilizes this compound through a three-step sequence. It involves Michael addition of keto esters to this compound followed by a Pummerer rearrangement to generate a cyclic intermediate. Subsequent mercury(II)-induced carbon-sulfur bond cleavage and treatment with an ammonium salt or primary amine produces the desired substituted pyrroles. []
Q7: Can this compound participate in Pauson-Khand reactions?
A7: Yes, this compound, specifically the derivative o-(dimethylamino)this compound, exhibits excellent reactivity and regioselectivity in intermolecular Pauson-Khand reactions with terminal alkynes. These reactions proceed under mild conditions, exhibiting high diastereoselectivity, and have proven valuable in the synthesis of natural cyclopentanoids. [, ]
Q8: What role does this compound play in forming fluoroalkyl vinyl sulfoxides?
A8: While not directly synthesized from this compound, fluoroalkyl vinyl sulfoxides demonstrate interesting reactivity in Diels-Alder reactions, similar to this compound. This highlights the potential of exploring various vinyl sulfoxide derivatives in organic synthesis. [, ]
Q9: What is the general solubility of this compound?
A9: this compound generally exhibits good solubility in moderately polar to polar solvents. []
Q10: Are there any concerns regarding the stability of this compound?
A10: Like other sulfoxides, this compound is susceptible to thermal racemization. Storage and handling should consider this aspect to maintain enantiomeric purity. []
Q11: What are some potential applications of this compound-modified polymers?
A11: Modifying polymers with this compound enhances their gas separation properties. For example, sulfoxide-modified poly(vinyl alcohol) and cellulose membranes demonstrate high selectivity for sulfur dioxide, highlighting their potential in gas separation technologies. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



